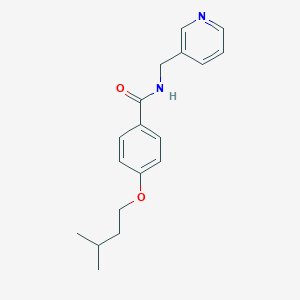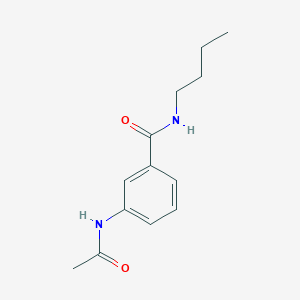![molecular formula C16H16N2O2 B267624 N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isonicotinamide derivatives and has been found to exhibit a wide range of pharmacological activities.
Mécanisme D'action
The mechanism of action of N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A is not fully understood. However, it has been suggested that it acts on various signaling pathways, including the NF-κB and MAPK pathways. N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It has also been found to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity. Furthermore, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to modulate the immune system and reduce oxidative stress. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively characterized using various analytical techniques. However, there are also some limitations to using N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A in lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, studies are needed to elucidate the mechanism of action of N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A and identify its molecular targets. Overall, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications.
Méthodes De Synthèse
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A can be synthesized by reacting 2-hydroxyphenylisonicotinamide with isobutylene in the presence of a catalyst. The reaction yields N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A as a yellow crystalline solid with a purity of more than 95%. The synthesis method has been optimized and validated, and the compound has been characterized using various analytical techniques.
Applications De Recherche Scientifique
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to modulate the immune system and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide A has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propriétés
Nom du produit |
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
N-[2-(2-methylprop-2-enoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H16N2O2/c1-12(2)11-20-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13/h3-10H,1,11H2,2H3,(H,18,19) |
Clé InChI |
IVVKFXJYSOMZIJ-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
SMILES canonique |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267548.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-isopropoxybenzamide](/img/structure/B267551.png)
![2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267552.png)
![3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267556.png)
![2-butoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267559.png)
![2-phenoxy-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267560.png)
![N-(tert-butyl)-4-{[(2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B267562.png)
![N-{4-[(anilinocarbonyl)amino]phenyl}propanamide](/img/structure/B267563.png)
![2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B267564.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B267565.png)
![4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B267567.png)
![4-[(anilinocarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267568.png)